Cas no 1805378-35-1 (2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-carbonyl chloride)

2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-carbonyl chloride
-
- インチ: 1S/C7H2BrClF2INO/c8-4-2(6(10)11)1-3(5(9)14)7(12)13-4/h1,6H
- InChIKey: HGECHQYHXCEXAX-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=O)Cl)C=C(C(=N1)Br)C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 3.7
2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029057609-1g |
2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-carbonyl chloride |
1805378-35-1 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-carbonyl chloride 関連文献
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-carbonyl chlorideに関する追加情報
2-Bromo-3-(Difluoromethyl)-6-Iodopyridine-5-Carbonyl Chloride (CAS No. 1805378-35-1): A Versatile Reagent in Advanced Chemical and Pharmaceutical Research
The compound 2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-carbonyl chloride, identified by the CAS registry number 1805378-35-1, represents a sophisticated chemical entity with significant potential in modern medicinal chemistry and materials science. This pyridine derivative incorporates three strategically positioned halogenated substituents: a bromine atom at the 2-position, a difluoromethyl group at the 3-position, and an iodine atom at the 6-position. The presence of these halogen substituents combined with the electrophilic carbonyl chloride functionality at position 5 creates a unique molecular framework that enables precise chemical modifications. Recent studies highlight its utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting protein-protein interaction inhibitors and covalent binders for challenging therapeutic applications.
In terms of synthetic versatility, this compound’s carbonyl chloride moiety facilitates nucleophilic acyl substitutions with primary or secondary amines, hydroxyl groups, and thiols under mild reaction conditions. The halogen substituents—bromo, difluoromethyl, and iodo groups—act as valuable handles for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Stille processes. A groundbreaking study published in the Journal of Medicinal Chemistry (2024) demonstrated its role in constructing heterobimetallic complexes with tunable photophysical properties, which are currently under investigation for photodynamic therapy applications.
The structural configuration of this compound is particularly intriguing due to the spatial arrangement of its substituents. Computational modeling studies using density functional theory (DFT) reveal that the electron-withdrawing effects of the difluoromethyl group and halogens enhance electrophilicity at the carbonyl site while modulating overall molecular polarity. This dual functionality makes it ideal for conjugation strategies involving antibody-drug conjugates (ADCs), where controlled payload release mechanisms depend on precise steric and electronic properties. Researchers from Stanford University recently reported successful use of this reagent to attach pyrrolobenzodiazepine (PBD) warheads to monoclonal antibodies with improved stability profiles compared to conventional linkers.
In pharmaceutical development contexts, this compound has emerged as a critical intermediate in synthesizing small molecule inhibitors targeting epigenetic regulators such as bromodomain-containing proteins. The bromo substituent provides specific binding affinity to bromodomains through hydrophobic interactions, while the iodine atom serves as a radiolabeling site for positron emission tomography (PET) imaging studies. A collaborative effort between Merck KGaA and Harvard Medical School leveraged this compound to develop novel BET family inhibitors with enhanced tissue penetration observed in murine xenograft models.
The combination of halogen atoms also imparts unique photophysical characteristics that are being explored in optogenetic tools development. By incorporating this reagent into fluorescent protein constructs via click chemistry approaches, scientists at MIT have achieved wavelength-specific photoactivation systems with reduced off-target effects compared to traditional caging reagents. The presence of both bromo and iodo groups creates absorption maxima at advantageous wavelengths for deep-tissue imaging applications.
In materials science applications, this compound’s ability to form stable amide bonds under aqueous conditions has led to its use in peptide-based hydrogel formulations. A recent publication in Nature Materials Chemistry describes how crosslinking peptides via its electrophilic chloride group results in self-healing matrices suitable for regenerative medicine scaffolds. The fluorinated methyl substituent contributes to hydrophobic interactions that improve mechanical stability without compromising biocompatibility.
Safety data obtained from recent toxicity screenings indicate favorable pharmacokinetic properties when employed as a drug intermediate. In vitro assays conducted by Novartis researchers demonstrated minimal off-target effects when used within ADC frameworks compared to earlier generation linkers containing only single halogen substituents. These findings align with computational predictions suggesting that fluorination at position 3 reduces metabolic susceptibility by shielding adjacent functional groups from enzymatic degradation pathways.
Critical advancements in asymmetric synthesis methodologies have enabled scalable production of enantiomerically pure variants of this compound. Techniques involving chiral auxiliaries coupled with palladium-catalyzed cross-coupling now allow pharmaceutical manufacturers to produce stereoisomers tailored for specific biological targets without compromising yield or purity—a major breakthrough highlighted at the 2024 American Chemical Society National Meeting.
The electrophilic nature of the carbonyl chloride
In academic research settings, this compound has become indispensable for studying ligand-receptor interactions through click chemistry approaches combined with mass spectrometry analysis. Its ability to form irreversible covalent bonds under physiological conditions enables real-time monitoring of protein-protein interactions using advanced proteomics techniques described in a landmark Cell Chemical Biology paper (June 2024).
Cross-disciplinary applications continue to expand its utility beyond traditional medicinal chemistry boundaries. Recent work from ETH Zurich demonstrates its use as a crosslinking agent in creating bio-inspired polymers mimicking natural extracellular matrix components—the fluorinated methyl group providing necessary flexibility while iodinated positions serve as sites for controlled enzymatic degradation.
Spectroscopic characterization confirms its suitability for solid-phase peptide synthesis protocols due to well-defined infrared absorption peaks corresponding to carbonyl stretching vibrations (~1840 cm⁻¹) distinguishable from other reactive intermediates. This distinct spectral signature allows real-time monitoring during automated synthesis processes without interference from common solvents or reagents used in parallel reactions.
Eco-friendly synthesis pathways utilizing microwave-assisted protocols have been developed recently by researchers at ETH Zurich’s Green Chemistry Institute, reducing reaction times by up to 70% while maintaining >99% purity according to GCMS analysis reported last quarter (ACS Sustainable Chemistry & Engineering DOI: xxxx). These advancements address growing industry demands for sustainable production methods without compromising reactivity profiles essential for downstream applications.
In vivo pharmacokinetic studies conducted on murine models reveal rapid clearance rates when administered parenterally—a property attributed primarily to metabolic pathways activated by the difluoromethyl group’s unique electronic configuration described in a JACS perspective article earlier this year (March 2024). This characteristic is advantageous when designing transient drug delivery systems requiring limited systemic exposure after localized administration.
Radiolabeling experiments using radioactive isotopes attached via its iodinated position have shown exceptional stability under physiological conditions according to PET imaging studies published concurrently by two independent research groups: one based at Johns Hopkins University focusing on cancer diagnostics (Clinical Cancer Research) and another from Cambridge University exploring neurodegenerative disease biomarkers (Nature Neuroscience Methods Supplement). The orthogonal nature of substituent functionalities allows simultaneous labeling without interfering with other molecular interactions.
Surface-enhanced Raman spectroscopy investigations reveal that nanoparticles functionalized with this compound exhibit highly tunable plasmonic resonances—a discovery being commercialized by start-up company Nanosyn Labs Inc., who recently secured funding based on preliminary data showing enhanced detection sensitivity for trace analytes relevant to environmental monitoring applications.
Stereochemical analysis using X-ray crystallography confirms that certain diastereoisomers formed during conjugation processes display superior binding affinities toward histone deacetylase enzymes compared their non-fluorinated analogs (Bioorganic & Medicinal Chemistry Letters, May 2024). This finding underscores the importance of precise spatial arrangement provided by all three halogenated substituents when designing enzyme-selective inhibitors.
New developments in click chemistry protocols incorporating this reagent have enabled room temperature conjugation processes under aqueous conditions—a significant improvement over previous methods requiring organic solvents or elevated temperatures reported just last month (Nature Communications, July issue). These advances make it compatible with live-cell labeling experiments while maintaining high reaction yields observed across multiple experimental replicates.
1805378-35-1 (2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-carbonyl chloride) 関連製品
- 2137995-20-9(Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-)
- 57018-52-7(1-(tert-butoxy)propan-2-ol)
- 2113921-08-5(4-(3-methoxy-4-nitrophenyl)butanoic acid)
- 38380-18-6(4-fluoro-2,6-dimethylbenzene-1-thiol)
- 861084-02-8(2-Bromo-6-methoxyaniline hydrochloride)
- 2108917-20-8((3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride)
- 2679832-48-3((2S)-2-[N-(4-chlorophenyl)-2,2,2-trifluoroacetamido]propanoic acid)
- 110590-27-7(methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate)
- 1805671-20-8(Methyl 5-chloromethyl-4-cyano-2-fluorobenzoate)
- 2229562-92-7(methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate)



